Shellolic acid

Vue d'ensemble

Description

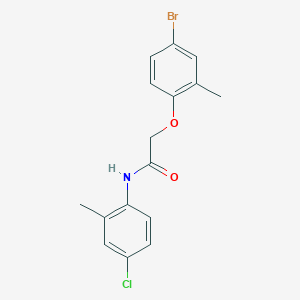

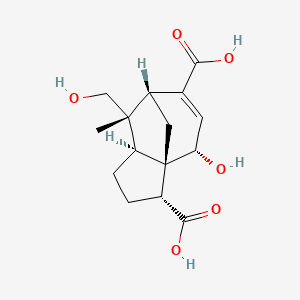

Shellolic acid is a major component of the alicyclic fraction of shellac hydrolysate, usually constituting 5-8% . It has a molecular formula of C15H20O6 . The processed form of lac, known as shellac, is mainly composed of aleuritic acid, shellolic acid, butolic acid, jalaric acid, laksholic acids, epilaksholic acids, and other minor acids .

Synthesis Analysis

Shellolic acid is derived from a resinous material released by a parasite bug, Laccifer lacca, that feeds on specific trees, mainly in India, Burma, Thailand, and Southern China . The ratio of these constituents varies with different factors such as the source of lac, host tree, time of harvesting, and climate . The cedrene skeleton for shellolic acid and related compounds is well secured by degradation and X-ray studies .Molecular Structure Analysis

The molecular structure of shellolic acid has been confirmed through various studies . It has an average mass of 296.316 Da and a mono-isotopic mass of 296.125977 Da .Physical And Chemical Properties Analysis

Shellolic acid has a molecular weight of 296.32 and a percent composition of C 60.80%, H 6.80%, O 32.40% . The aging of shellacs, including shellolic acid, affects the physical and chemical properties of the material such as viscosity, hardness, solubility, color, etc .Applications De Recherche Scientifique

Bioactivity Evaluation

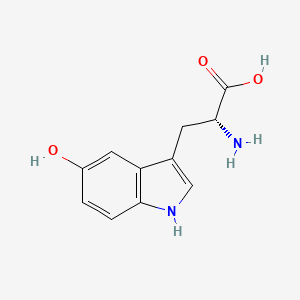

Shellolic acid, a sesquiterpene found in Shellac, has been studied for its bioactivity. Research by Lu et al. (2014) found that while shellolic acid did not show cytotoxic activity, it exhibited antibacterial properties, particularly inhibiting Bacillus subtilis. This aligns with Shellac's use as a non-toxic material in pharmaceutical formulations and food additives (Lu et al., 2014).

Tumor-Targeted Drug Delivery

Folic acid-chitosan-methotrexate nanoparticles (FA-Chi-MTX NPs) have been developed for targeted drug delivery in tumors. Beidokhti et al. (2016) investigated the influence of variables in the preparation of these nanoparticles. They found that the nanoparticles were active against human epithelial cervical cancer cells, showing the potential for targeted cancer treatment (Beidokhti et al., 2016).

Antimicrobial and Immunomodulating Mechanisms

Fernández-Villa et al. (2019) explored folic acid antagonists' role as antimicrobial and immunomodulating agents. These compounds are used to treat various microbial infections and have immunosuppressive capabilities. This research provides insight into the applications of folic acid in clinical settings for treating infections and modulating immune responses (Fernández-Villa et al., 2019).

Nanoparticle-Based Imaging and Therapy

Multifunctional nanoparticles that combine fluorescent polymers and magnetic properties for bioimaging applications have been developed. Lee et al. (2013) showed that these nanoparticles, conjugated with folic acid, can target cancer cells, offering applications in magnetic separation, imaging, and potential therapeutic uses (Lee et al., 2013).

Orientations Futures

Shellac, which contains shellolic acid, has seen an increasing shift in its applications due to its adaptability, biocompatibility, structural modification capability, solubility, and thermoplasticity . It’s expected that there will be an increase in green materials for various applications in the future, particularly in the packaging application .

Propriétés

IUPAC Name |

(1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-14(6-16)9-5-15(11(17)4-7(9)12(18)19)8(13(20)21)2-3-10(14)15/h4,8-11,16-17H,2-3,5-6H2,1H3,(H,18,19)(H,20,21)/t8-,9-,10-,11-,14+,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSASFFHWOQGSER-MUAIWGBPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C(=O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H]2CC[C@H]([C@]23C[C@H]1C(=C[C@@H]3O)C(=O)O)C(=O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4448-95-7 | |

| Record name | Shellolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004448957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SHELLOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82XGF31Q2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[[2-(6-chloropurin-9-yl)acetyl]amino]benzoate](/img/structure/B3052653.png)

![1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B3052654.png)

![3-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3052663.png)

![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine](/img/structure/B3052666.png)